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Compound of Interest

Compound Name: CAY10526

Cat. No.: B1668649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route and purification

strategy for CAY10526, a potent and selective inhibitor of microsomal prostaglandin E

synthase-1 (mPGES-1). Due to the limited availability of a publicly detailed synthesis protocol,

this document outlines a scientifically grounded, hypothetical multi-step synthesis and a robust

purification scheme based on established organic chemistry principles and analogous reactions

found in the literature.

Overview of CAY10526
CAY10526, with the chemical name 4-(benzo[b]thiophen-2-yl)-3-bromo-5-hydroxydihydrofuran-

2(3H)-one, is a small molecule inhibitor of mPGES-1. This enzyme is a key player in the

inflammatory cascade, responsible for the terminal step in the biosynthesis of prostaglandin E2

(PGE2).[1][2] By selectively targeting mPGES-1, CAY10526 reduces the production of PGE2

without affecting the cyclooxygenase (COX) enzymes, offering a potentially more targeted anti-

inflammatory and anti-cancer therapeutic approach with a reduced side-effect profile compared

to traditional NSAIDs.[3][4][5][6]

Table 1: Physicochemical Properties of CAY10526
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Property Value

CAS Number 938069-71-7

Molecular Formula C₁₂H₇BrO₃S

Molecular Weight 311.15 g/mol

Appearance White to off-white solid

Purity (Typical) ≥98%

Solubility Soluble in DMSO and DMF

Proposed Synthetic Pathway
The proposed synthesis of CAY10526 is a three-stage process, commencing with the synthesis

of a key intermediate, 2-acetylbenzo[b]thiophene, followed by the construction of the butenolide

ring system via an aldol condensation, and concluding with a regioselective bromination.
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Caption: Proposed synthetic workflow for CAY10526.

Experimental Protocols
Stage 1: Synthesis of 2-Acetylbenzo[b]thiophene
This procedure is adapted from established methods for the synthesis of 2-

acetylbenzo[b]thiophenes.[7]

Table 2: Reagents and Materials for Stage 1

Reagent/Material Quantity
Molar Mass ( g/mol
)

Moles

2-

Chlorobenzaldehyde
14.1 g 140.57 0.1

Chloroacetone 11.1 g 92.53 0.12

Anhydrous Sodium

Sulfide
11.7 g 78.04 0.15

Sulfur 3.2 g 32.06 0.1

N-methylpyrrolidone

(NMP)
100 mL - -

Diethyl Ether 100 mL - -

Deionized Water 100 mL - -

Sodium Hydroxide As needed - -

Protocol:

To a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux

condenser, add anhydrous sodium sulfide (11.7 g, 0.15 mol), sulfur (3.2 g, 0.1 mol), and N-

methylpyrrolidone (100 mL).

Stir the mixture at room temperature for 1 hour.
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Slowly add 2-chlorobenzaldehyde (14.1 g, 0.1 mol) dropwise to the reaction mixture.

Continue stirring at room temperature for 12 hours.

Cool the reaction mixture in an ice bath and add chloroacetone (11.1 g, 0.12 mol) dropwise,

maintaining the temperature below 20°C.

Stir the reaction mixture at room temperature for an additional 6 hours.

Pour the reaction mixture into a separatory funnel containing diethyl ether (100 mL) and

deionized water (100 mL).

Adjust the pH of the aqueous layer to >11 with a sodium hydroxide solution.

Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the organic layer under reduced pressure to yield crude 2-

acetylbenzo[b]thiophene, which can be purified by column chromatography or used directly

in the next step.

Stage 2: Synthesis of 4-(benzo[b]thiophen-2-yl)-5-
hydroxydihydrofuran-2(3H)-one
This stage involves an aldol-type condensation reaction.

Table 3: Reagents and Materials for Stage 2
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Reagent/Material Quantity
Molar Mass ( g/mol
)

Moles

2-

Acetylbenzo[b]thiophe

ne

17.6 g 176.22 0.1

Glyoxylic Acid

Monohydrate
9.2 g 92.06 0.1

Morpholine 8.7 g 87.12 0.1

Ethanol 200 mL - -

8M Hydrochloric Acid 75 mL - -

Protocol:

Dissolve glyoxylic acid monohydrate (9.2 g, 0.1 mol) in ethanol (200 mL) in a round-bottom

flask and cool to 0°C.

Under stirring, add morpholine (8.7 g, 0.1 mol) dropwise, maintaining the temperature below

5°C.

After the addition is complete, stir for 30 minutes at 0°C.

Add 2-acetylbenzo[b]thiophene (17.6 g, 0.1 mol) to the reaction mixture.

Heat the mixture to 60°C and maintain for 6-8 hours, monitoring the reaction by TLC.

Concentrate the reaction solution under reduced pressure.

To the residue, add 8M hydrochloric acid (75 mL) and heat to 90°C for 1 hour to facilitate

lactonization.

Cool the mixture and extract with ethyl acetate.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate to yield the crude product.
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Stage 3: Synthesis of CAY10526 (Bromination)
This final step is a regioselective bromination of the butenolide ring.

Table 4: Reagents and Materials for Stage 3

Reagent/Material Quantity
Molar Mass ( g/mol
)

Moles

4-(benzo[b]thiophen-

2-yl)-5-

hydroxydihydrofuran-

2(3H)-one

23.2 g 232.25 0.1

N-Bromosuccinimide

(NBS)
18.7 g 177.98 0.105

Dichloromethane

(DCM)
250 mL - -

Protocol:

Dissolve the crude product from Stage 2 (23.2 g, 0.1 mol) in dichloromethane (250 mL) in a

round-bottom flask protected from light.

Add N-bromosuccinimide (18.7 g, 0.105 mol) in one portion.

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

Upon completion, wash the reaction mixture with a saturated sodium thiosulfate solution to

quench any remaining bromine.

Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

Concentrate under reduced pressure to yield crude CAY10526.

Purification of CAY10526
A multi-step purification process is recommended to achieve high purity CAY10526.
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Table 5: Purification Parameters

Technique Stationary Phase
Mobile Phase/Solvent
System

Column Chromatography Silica Gel (230-400 mesh)
Hexane:Ethyl Acetate gradient

(e.g., 9:1 to 1:1)

Recrystallization -
Ethanol/Water or

Toluene/Hexane

Analytical HPLC C18 reverse-phase
Acetonitrile/Water with 0.1%

TFA

Column Chromatography
Prepare a silica gel column using a slurry of silica in hexane.

Dissolve the crude CAY10526 in a minimal amount of dichloromethane and adsorb it onto a

small amount of silica gel.

Load the adsorbed material onto the column.

Elute the column with a gradient of ethyl acetate in hexane, starting from a low polarity (e.g.,

10% ethyl acetate) and gradually increasing the polarity.

Collect fractions and analyze by TLC to identify those containing the pure product.

Combine the pure fractions and evaporate the solvent.

Recrystallization
Dissolve the product from column chromatography in a minimal amount of hot ethanol.

Slowly add hot water until the solution becomes slightly turbid.

Allow the solution to cool slowly to room temperature, then place it in an ice bath to

maximize crystal formation.
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Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under

vacuum.

Mechanism of Action: Inhibition of mPGES-1
CAY10526 exerts its biological effect by inhibiting the mPGES-1 enzyme, which is the terminal

synthase in the prostaglandin E2 (PGE2) biosynthesis pathway. This pathway is a critical

component of the inflammatory response.
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Caption: CAY10526 inhibits the mPGES-1 mediated synthesis of PGE2.
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The synthesis of PGE2 begins with the release of arachidonic acid from membrane

phospholipids by phospholipase A2 (PLA2).[8][9] Arachidonic acid is then converted to

prostaglandin H2 (PGH2) by the cyclooxygenase enzymes, COX-1 and COX-2.[1][10] Finally,

mPGES-1 catalyzes the isomerization of PGH2 to PGE2. CAY10526 selectively inhibits this

final step, leading to a reduction in PGE2 levels and a subsequent dampening of the

inflammatory response and other PGE2-mediated pathological processes.[4][5][11]

This guide provides a robust framework for the synthesis and purification of CAY10526.

Researchers should note that the proposed protocols may require optimization of reaction

conditions, and all experimental work should be conducted with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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